molecular formula C14H14N4O3S B2891607 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 2192746-88-4

4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No. B2891607
CAS RN: 2192746-88-4
M. Wt: 318.35
InChI Key: HQNYHRVCTOETBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research applications.

Scientific Research Applications

Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing benzenesulfonamide moieties have shown promising results against both Gram-positive and Gram-negative bacteria, and fungi. These compounds are synthesized from 4-(5-amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, indicating the potential of benzenesulfonamide derivatives in antimicrobial therapy (Hassan et al., 2009).

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Synthesized derivatives have demonstrated significant inhibitory effects on carbonic anhydrase I and II, suggesting their potential in treating conditions associated with abnormal carbonic anhydrase activity (Gul et al., 2016).

Antiproliferative Activity

Certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown notable antiproliferative activity against various tumor cell lines, indicating their potential as lead compounds for developing new anticancer agents. The structure-activity relationship studies from these compounds can guide the synthesis of related benzenesulfonamide derivatives for cancer treatment (Motavallizadeh et al., 2014).

Antifungal Screening

The synthesis of novel azetidin-2-ones bearing the benzenesulfonamide moiety and their subsequent antifungal screening against Aspergillus niger and Aspergillus flavus highlight another application area. These compounds show potent antifungal activity, establishing a link between benzenesulfonamide derivatives and potential antifungal therapeutics (Gupta & Halve, 2015).

properties

IUPAC Name

4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)12-6-4-11(8-15)5-7-12/h4-7,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNYHRVCTOETBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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